molecular formula C8H12N2O2 B097573 2-Tert-butyl-4,6-dihydroxypyrimidine CAS No. 18378-79-5

2-Tert-butyl-4,6-dihydroxypyrimidine

Cat. No. B097573
CAS RN: 18378-79-5
M. Wt: 168.19 g/mol
InChI Key: HRVWBFSYFICPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Tert-butyl-4,6-dihydroxypyrimidine is a pyrimidine derivative that is substituted with tert-butyl groups and hydroxyl groups. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Di-tert-butyl-5,6-dialkylpyrimidines can be obtained from dialkyl ketones and pivalonitrile in the presence of triflic anhydride, as described in one of the studies . This method showcases the potential for synthesizing substituted pyrimidines, which could be adapted for the synthesis of this compound. Additionally, the synthesis of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, involves starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods provide insights into the synthetic routes that could be employed for the target compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring with nitrogen atoms. The substitution of tert-butyl groups can lead to steric hindrance, affecting the molecule's conformation and packing in the solid state. For example, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the bulky tert-butyl substituents prevent typical face-to-face π-interactions and instead promote CH···N hydrogen bonds and weak CH···π contacts . Similarly, the molecular structure of this compound would be influenced by the tert-butyl groups, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can vary depending on the substituents. The presence of tert-butyl groups can make the molecule less nucleophilic due to steric hindrance. For example, 2,4-Di-tert-butyl-5,6-dialkylpyrimidines have been shown to act as non-nucleophilic bases . The electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, leads to various products depending on the solvent and conditions, indicating that the oxidation behavior of this compound could also be complex and solvent-dependent .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of tert-butyl groups can increase the molecule's solubility in organic solvents due to increased steric bulk, which can also affect the boiling and melting points. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, impacting the compound's solubility in water and its boiling point. The electronic properties, such as the ease of oxidation, are also affected by the substituents, as seen in the electrochemical studies of related compounds .

Scientific Research Applications

Ligand Development for Histamine H4 Receptor

A series of 2-aminopyrimidines, including compounds related to 2-tert-butyl-4,6-dihydroxypyrimidine, were synthesized as ligands for the histamine H4 receptor. These compounds were optimized for potency, leading to the development of potent H4 receptor antagonists with potential applications in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).

Synthesis of Ruthenium Complexes

This compound derivatives have been utilized in the efficient synthesis of ruthenium complexes. These complexes were characterized by their spectral, photochemical, and electrochemical properties, demonstrating their potential in various chemical applications (Rau et al., 2004).

Application in Glycosylation Reactions

2,4,6-Tri-tert-butylpyrimidine (TTBP), a compound closely related to this compound, has been identified as an efficient and cost-effective alternative for use in glycosylation reactions. Its steric hindrance properties make it a suitable replacement for 2,6-di-tert-butylpyridine in these chemical processes (Crich et al., 2001).

Synthesis of Enantiopure Derivatives

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to this compound, have been synthesized and used to create enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds are valuable in the synthesis of various biologically active molecules (Marin et al., 2004).

Safety and Hazards

2-Tert-butyl-4,6-dihydroxypyrimidine is used for research and development purposes only and is not intended for medicinal, household, or other uses .

Mechanism of Action

Target of Action

2-Tert-butyl-4,6-dihydroxypyrimidine, also known as TTBP, is a substituted derivative of the heterocycle pyrimidine . It primarily targets amides, specifically secondary and tertiary amides .

Mode of Action

TTBP serves as an alternative amide activation system for the direct transformation of both secondary and tertiary amides . This means it interacts with its targets (amides) by activating them, which allows for their direct transformation.

Biochemical Pathways

It is known that ttbp is involved in the reductive (di)alkylations, condensations, and bischler-napieralski reactions . These reactions are crucial in organic synthesis, particularly in the creation of complex molecules.

Result of Action

The result of TTBP’s action is the transformation of secondary and tertiary amides. This transformation is achieved through direct activation of the amides, leading to various reactions such as reductive (di)alkylations, condensations, and Bischler-Napieralski reactions . These reactions are fundamental in the synthesis of complex organic compounds.

Biochemical Analysis

Biochemical Properties

2-Tert-butyl-4,6-dihydroxypyrimidine plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleoside transporters, which are essential for the uptake of nucleosides into cells . This interaction can influence the availability of nucleosides for DNA and RNA synthesis, thereby affecting cellular replication and repair processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered gene expression and changes in cellular metabolism, impacting cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, including cellular damage and altered metabolic processes . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and the levels of various metabolites within the cell . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The compound’s distribution can influence its biological activity, as its localization within specific tissues or organelles can determine its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

properties

IUPAC Name

2-tert-butyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7-9-5(11)4-6(12)10-7/h4H,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWBFSYFICPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355788
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18378-79-5
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl-4,6-dihydroxypyrimidine
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-4,6-dihydroxypyrimidine
Reactant of Route 3
2-Tert-butyl-4,6-dihydroxypyrimidine
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl-4,6-dihydroxypyrimidine
Reactant of Route 5
2-Tert-butyl-4,6-dihydroxypyrimidine
Reactant of Route 6
2-Tert-butyl-4,6-dihydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.